Product packaging for Frenatin 3(Cat. No.:)

Frenatin 3

Cat. No.: B1576588
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Frenatin 3 is a 20-amino acid host-defense peptide (sequence: H-Gly-Leu-Met-Ser-Val-Leu-Gly-His-Ala-Val-Gly-Asn-Val-Leu-Gly-Gly-Leu-Phe-Lys-Ser-OH) that was first isolated from the skin secretion of the White-lipped Treefrog, Litoria infrafrenata . As a member of the frenatin family, it is part of the innate immune system of amphibians and represents a valuable tool for researching novel anti-infective strategies . The peptide is cationic with a theoretical pI of 10.09 and has a molecular weight of 1956.3 Da . One of its key, characterized mechanisms of action involves binding to the regulatory protein Ca2+ calmodulin, thereby inhibiting the production of nitric oxide by neuronal nitric oxide synthase at micromolar concentrations . This action is related to the peptide's structural propensity; in a membrane-mimetic environment, the N-terminal region (residues 1-14) adopts an amphipathic alpha-helical conformation, which is a common feature among antimicrobial peptides for interacting with cell membranes and proteins . Research into this compound and its analogues provides crucial insights into the multifaceted mechanisms of antimicrobial peptides, which can include membrane disruption, intracellular targets, and immunomodulatory functions . These properties make this compound a compound of significant interest for fundamental research in microbiology, immunology, and pharmacology, particularly in the pursuit of new agents to combat antibiotic-resistant bacteria and biofilms . This product is supplied as a lyophilized powder with a purity of ≥95.6% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
 B1576588 Frenatin 3

Properties

bioactivity

Antimicrobial

sequence

GLMSVLGHAVGNVLGGLFKPKS

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Frenatin 3

Established Synthetic Routes for Frenatin 3

The chemical synthesis of peptides like this compound is typically achieved through established methodologies, allowing for the production of specific sequences for research and characterization.

Chemical synthesis of peptides is commonly performed using solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acid residues to a growing peptide chain anchored to an insoluble solid support. The most widely used method is Fmoc (9-Fluorenylmethyloxycarbonyl) chemistry, which utilizes a base-labile protecting group for the α-amino function and acid-labile protecting groups for side chains and for cleaving the peptide from the resin. This stepwise approach allows for precise control over the amino acid sequence. Following the coupling of each amino acid, the Fmoc group is removed, and the next protected amino acid is coupled. After the entire sequence is assembled, the peptide is cleaved from the resin and deprotected using an acidic cocktail. The crude peptide is then typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Stepwise Synthesis Methodologies

Strategies for this compound Analog Synthesis and Derivatization

The synthesis of analogues and derivatives of this compound is a key strategy for investigating structure-activity relationships and developing compounds with potentially enhanced or altered properties. By systematically modifying the amino acid sequence or introducing chemical moieties, researchers can probe the structural features critical for its biological activities, such as nNOS inhibition or antimicrobial action. nih.gov

Analogue synthesis is typically carried out using similar solid-phase peptide synthesis techniques as for the native peptide, allowing for the incorporation of modified or non-natural amino acids. Strategies include amino acid substitutions to alter charge, hydrophobicity, or introduce conformational constraints. For example, studies on frenatin analogues have involved substitutions to increase net charge, hydrophobic moment, and helicity to enhance antimicrobial activity. Peptide derivatization can also involve chemical modifications such as lipidation or conjugation to other molecules to improve stability, delivery, or targeting. The synthesis and evaluation of these analogues provide valuable data for understanding the molecular basis of this compound's functions and for the rational design of new bioactive peptides.

Structure-Directed Analog Design Principles

Structure-directed analog design of frenatin peptides and related amphibian antimicrobial peptides (AMPs) is guided by understanding the relationship between their amino acid sequence, three-dimensional structure, and biological activity (Structure-Activity Relationship - SAR). cpu-bioinfor.orgnih.gov Although this compound from Litoria infrafrenata is noted for its inhibition of neuronal nitric oxide synthase rather than antimicrobial activity, the principles of analog design developed for this class of peptides are broadly applicable to modulating their biological functions.

Key principles in structure-directed analog design include modifications aimed at altering physicochemical properties such as net charge, hydrophobicity, and amphipathicity. These properties are crucial for the interaction of peptides with biological membranes or target proteins. cpu-bioinfor.orgimrpress.com For instance, increasing the net positive charge by substituting neutral or acidic residues with basic amino acids like lysine (B10760008) can enhance interactions with negatively charged bacterial membranes. cpu-bioinfor.orgnih.gov Similarly, altering the balance between hydrophobic and hydrophilic residues can influence the peptide's ability to form amphipathic structures, such as alpha-helices, which are often critical for their mechanism of action, including membrane insertion or interaction with specific protein binding sites. cpu-bioinfor.org

Specific amino acid substitutions are made based on SAR data to probe the importance of individual residues or regions within the peptide sequence for activity and selectivity. For example, studies on other frenatins and related AMPs have shown that modifications at terminal residues or within specific motifs can significantly impact their potency and target specificity. nih.gov The introduction of non-natural amino acids or post-translational modifications like C-terminal amidation can also be explored to improve stability, activity, or introduce new functionalities. imrpress.comnih.gov

Research findings on related peptides illustrate these principles. For instance, studies on frenatin 4.1 and 4.2 from Litoria infrafrenata involved designing analogs with amino acid substitutions that resulted in improved antimicrobial activities, highlighting the impact of sequence modifications on potency. imrpress.com Similarly, SAR studies on other AMPs have systematically investigated the effect of changes in cationicity and hydrophobicity on antimicrobial activity and cytotoxicity, providing valuable insights for rational peptide design. cpu-bioinfor.org

Synthetic Modifications for Targeted Research Probes

Synthetic modifications are employed to convert frenatin peptides or their analogs into targeted research probes, allowing for the investigation of their localization, interactions, and mechanisms of action within biological systems. These modifications are typically introduced during or after the solid-phase peptide synthesis process.

One common type of modification is the incorporation of fluorescent labels. Fluorophores can be attached to specific amino acid residues (e.g., lysine side chains or the N-terminus) or incorporated as modified amino acids during synthesis. Fluorescently labeled peptides enable researchers to track their distribution and internalization in cells or tissues using techniques such as fluorescence microscopy, confocal microscopy, or flow cytometry. For example, studies on Frenatin 2.3S have utilized FITC-labeled peptides to analyze their internalization into bacterial cells.

Another strategy involves systematic amino acid substitutions to perform alanine (B10760859) scanning or similar mutational analyses. By individually replacing amino acids with alanine (or another residue), researchers can determine the contribution of each position to the peptide's structure, stability, and interaction with its target. This provides detailed insights into the key residues involved in binding or activity and helps in identifying active sites or functional domains within the peptide sequence.

Furthermore, peptides can be synthesized with tags for affinity purification or immobilization on solid supports for interaction studies. Biotinylation is a common modification where a biotin (B1667282) tag is attached to the peptide, allowing it to be captured by streptavidin-coated surfaces or detected using streptavidin conjugates. These modified peptides serve as valuable tools for pull-down assays, surface plasmon resonance (SPR), or other techniques used to identify and characterize peptide-binding partners.

Mechanistic Investigations of this compound

This compound, a peptide isolated from the skin secretion of the Australian giant tree frog (Litoria infrafrenata), has been the subject of mechanistic investigations to understand its biological activities at the molecular and cellular levels. uni-freiburg.deuio.no Unlike some other peptides from amphibian skin, this compound is not reported to possess antimicrobial or anticancer properties. uni-freiburg.de Its primary known activity lies in the inhibition of neuronal nitric oxide synthase (nNOS). uni-freiburg.deuio.no

Elucidation of this compound's Molecular Targets

The principal molecular target identified for this compound is neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in neurons and other cell types. uni-freiburg.deuio.no The inhibitory effect of this compound on nNOS is mediated through its interaction with the calcium-binding regulatory protein, calmodulin (Ca2+ calmodulin). uni-freiburg.de

Protein-Ligand Interaction Studies

Studies investigating the interaction of this compound with proteins have primarily focused on its binding to Ca2+ calmodulin. uni-freiburg.de Calmodulin is a well-established regulatory protein known to bind to and activate various enzymes, including nNOS, often by recognizing and interacting with amphipathic alpha-helical structures within its target proteins. uni-freiburg.de Nuclear Magnetic Resonance (NMR) spectroscopy and restrained molecular dynamics calculations have shown that in membrane-mimicking environments (trifluoroethanol/water mixtures), this compound forms an amphipathic alpha-helix spanning residues 1-14. uni-freiburg.de This structural characteristic is consistent with the known binding preferences of Ca2+ calmodulin. The interaction with Ca2+ calmodulin is central to this compound's ability to inhibit nNOS activity. uni-freiburg.de

While a direct binding affinity (KD) of this compound for Ca2+ calmodulin is not explicitly provided in the available data, the functional outcome of this interaction is the inhibition of nNOS with an reported IC50 value of approximately 6.8 µM. uio.no This micromolar concentration indicates the potency of this compound in inhibiting the enzyme's activity through its interaction with the regulatory protein.

Nucleic Acid Interaction Analyses

Based on the currently available research, there are no reported studies detailing direct interactions between this compound and nucleic acids such as DNA or RNA. While some related peptides, like Frenatin 2.3S from Sphaenorhynchus lacteus, have been shown to bind nucleic acids, this compound from Litoria infrafrenata shares low sequence identity with Frenatin 2.3S and its lack of reported antimicrobial activity may correlate with a different mechanism of action that does not involve nucleic acid binding. uni-freiburg.de

Lipid and Membrane Interactions

Similar to nucleic acid interactions, specific studies on the direct interaction of this compound with lipids or cellular membranes are not extensively reported in the provided literature. Amphipathic peptides can often interact with lipid bilayers, and this compound does possess an amphipathic alpha-helical region. uni-freiburg.de However, the lack of reported antimicrobial activity for this compound, which in many peptides is mediated by membrane disruption, suggests that significant membrane-destabilizing interactions may not be a primary aspect of its mechanism of action, distinguishing it from peptides like Frenatin 2.3S. uni-freiburg.de

Characterization of this compound's Signaling Pathway Modulation

This compound modulates the neuronal nitric oxide synthase signaling pathway by directly impacting the activity of the nNOS enzyme. uni-freiburg.deuio.no This enzyme is responsible for synthesizing nitric oxide, a crucial signaling molecule involved in various physiological processes. uni-freiburg.deuio.no

Receptor Binding and Activation/Inhibition Mechanisms

This compound's modulation of the nNOS pathway is primarily mediated through its interaction with the regulatory protein Ca2+ calmodulin, rather than binding to a classical cell surface receptor. uni-freiburg.de The binding of Ca2+ calmodulin is essential for the full activation of nNOS. By interacting with Ca2+ calmodulin, this compound interferes with the normal regulatory mechanism of nNOS, leading to a reduction in its enzymatic activity and consequently diminished NO production. uni-freiburg.de

Enzyme Kinetics and Inhibitory/Activating Mechanisms

This compound functions as an inhibitor of neuronal nitric oxide synthase. uni-freiburg.deuio.no Kinetic analyses have demonstrated that this compound inhibits nNOS activity with an IC50 of approximately 6.8 µM. uio.no Further investigation into the mechanism of inhibition using Lineweaver-Burk plots revealed that this compound acts as a noncompetitive inhibitor with respect to the substrate arginine. uio.no This indicates that this compound does not compete directly with arginine for binding to the active site of nNOS but rather binds to a different site on the enzyme or the enzyme-substrate complex, or affects the enzyme's conformation in a way that reduces its catalytic efficiency.

The inhibitory effect of this compound on nNOS is influenced by the concentration of Ca2+ calmodulin. Studies have shown that in the presence of increasing concentrations of Ca2+ calmodulin, the level of nNOS inhibition by this compound is reduced by approximately 50%. uio.no This observation supports the mechanism involving calmodulin binding, suggesting that higher concentrations of calmodulin can partially overcome the inhibitory effect of this compound, possibly by competing for binding to nNOS or by promoting enzyme activation through alternative means.

The following table summarizes key findings regarding the enzyme kinetics of this compound's interaction with nNOS:

ParameterValueNotes
Target EnzymeNeuronal Nitric Oxide Synthase (nNOS) uni-freiburg.deuio.no
IC50 for nNOS Inhibition~6.8 µMConcentration required for 50% inhibition of nNOS activity. uio.no
Mechanism of Inhibition (vs. Arginine)NoncompetitiveDoes not compete with the substrate arginine for the active site. uio.no
Effect of Increased Calmodulin~50% reduction in inhibitionHigher calmodulin concentration reduces the inhibitory effect. uio.no

Mechanistic Investigations of Frenatin 3 at the Molecular and Cellular Level

Characterization of Frenatin 3's Signaling Pathway Modulation

Downstream Cellular Pathway Perturbations

This compound is known to inhibit the production of nitric oxide (NO) by the enzyme neuronal nitric oxide synthase (nNOS). Nitric oxide is a crucial cellular signaling molecule involved in a variety of physiological processes in the nervous system, including synaptic plasticity, smooth muscle relaxation, central regulation of blood pressure, and vasodilation. wikipedia.org By inhibiting nNOS, this compound perturbs the downstream signaling pathways that are mediated by NO. The inhibition occurs at micromolar concentrations. Studies have shown that this inhibition is noncompetitive with respect to the nNOS substrate, L-arginine. This suggests that this compound does not compete directly with L-arginine for the enzyme's active site but rather exerts its effect through interaction with another site or regulatory mechanism. The reported IC₅₀ value for this compound's inhibition of nNOS is approximately 6.8 micromolar.

While the direct consequence of nNOS inhibition is reduced NO production, the full spectrum of downstream cellular pathway perturbations resulting from this compound activity would depend on the specific cellular context and the reliance of those cells on nNOS-derived NO signaling. Given the role of nNOS in various neuronal functions, its inhibition by this compound could potentially impact neurotransmission, vasodilation in neuronal tissue, and other NO-dependent processes.

Cellular Uptake, Distribution, and Intracellular Localization of this compound

Specific studies investigating the transport mechanisms of this compound from Litoria infrafrenata in various cellular models were not found in the conducted search. Research on the cellular uptake of peptides often involves investigating mechanisms such as endocytosis (including phagocytosis, pinocytosis, and receptor-mediated endocytosis) or direct membrane translocation. However, the specific pathway by which this compound might enter cells or interact with cellular membranes has not been elucidated in the available literature.

Detailed analysis of the subcellular compartmentalization of this compound from Litoria infrafrenata has not been reported in the reviewed studies. Understanding the intracellular localization of a peptide is crucial for determining its site of action. For this compound, which inhibits the intracellular enzyme nNOS, entry into cells and localization near its target would be necessary for its inhibitory function. However, experimental data confirming its presence within specific cellular compartments are not available.

Transport Mechanism Studies in Cellular Models

Methodologies for Target Identification and Mechanism of Action Studies of this compound

Studies investigating the target and mechanism of action of this compound have primarily utilized a combination of biochemical and biophysical techniques.

While omics-based approaches such as chemoproteomics, transcriptomics, and proteomics are powerful tools for unbiased target identification and understanding global cellular responses to compounds, specific studies employing these methodologies to investigate this compound from Litoria infrafrenata were not identified in the search results. These techniques can provide comprehensive data on protein interactions, gene expression profiles, and protein abundance changes upon treatment with a compound, offering insights into its mechanism of action and potential off-targets. For example, transcriptomics can reveal changes in gene expression pathways perturbed by a compound. Chemoproteomics allows for the identification of proteins that directly bind to a compound. Proteomics can quantify changes in protein levels in response to treatment. Although these methods are widely used in modern mechanistic studies, their application specifically to this compound from Litoria infrafrenata does not appear to be documented in the retrieved literature.

Direct biochemical and biophysical methods have been instrumental in characterizing this compound. Enzyme inhibition assays, specifically using neuronal nitric oxide synthase, have been employed to quantify the potency of this compound's inhibitory effect and to determine the nature of the inhibition (e.g., competitive or noncompetitive) through analyses such as Lineweaver-Burk plots.

Due to the lack of specific information on genetic interaction studies and microscopy-based phenotypic analysis of this compound in preclinical models within the publicly available search results, it is not possible to generate thorough, informative, and scientifically accurate content for sections 3.4.3 and 3.4.4 of the article as requested.

While general information about this compound is available, including its isolation from Litoria infrafrenata, its function as a neuronal nitric oxide synthase (nNOS) inhibitor via interaction with Ca2+-calmodulin, and its structural characteristics as an amphipathic alpha-helix, the detailed research findings and data tables specifically required for the outlined subsections on genetic interactions and microscopy-based phenotypic analysis in preclinical models were not found.

Therefore, the complete article strictly adhering to the provided outline and content requirements for these specific sections cannot be generated at this time based on the accessible information.

The PubChem CID for this compound (based on the sequence GLMSVLGHAVGNVLGGLFKPKS) is 135612468.

Preclinical Pharmacological and Biological Studies of Frenatin 3

In Vitro Pharmacological Characterization

In vitro studies are crucial for defining the direct interactions of Frenatin 3 with biological targets and cellular systems. These studies help to identify potential mechanisms of action and assess activity in controlled environments.

Cell-based functional assays are employed to measure the biological activity of this compound in living cells. While specific details on receptor activation or enzyme inhibition by this compound are limited in the immediate search results, related frenatin peptides, such as Frenatin 2.3S, have been evaluated for their effects on bacterial cells. Studies on Frenatin 2.3S have shown membrane destabilization activity on bacterial cell cultures, indicating an interaction with cellular membranes . This peptide also demonstrated high depolarization and membrane destabilization activities in E. coli cells .

Cell-based assays are widely used in drug discovery to evaluate the activity and response of live cells under specific conditions, measuring key functions like proliferation, cytotoxicity, and the mechanism of action of a compound . These assays provide insights into how cells behave in response to stimuli, which is essential for understanding drug mechanisms and efficacy .

High-throughput screening (HTS) methodologies are powerful tools used to rapidly assess the activity of large numbers of compounds. While specific HTS data for this compound is not detailed in the provided snippets, HTS is a common approach in the discovery and functional refinement of peptides kcl.ac.uk. Methodologies exist for screening protein-secreting microbial strains using HTS techniques that combine biosensors and microfluidics to identify strains with enhanced protein production eurekalert.org. Cell-based assays are often integrated into HTS workflows for drug screening purposes .

General HTS platforms, such as those utilizing cytometry, allow for multiplexed analysis of cells and beads to rapidly generate results for evaluating cellular responses and immune cell function sartorius.com. These platforms can assess various parameters simultaneously, including cell viability, phenotype, and secreted proteins, making them suitable for screening compound activity sartorius.com.

Cellular response profiling investigates the broader impact of a compound on cellular processes, including changes in gene expression and protein levels. Exposure of bacterial cells to Frenatin 2.3S has been shown to alter the expression profile of genes related to stress and resistance response mdpi.com. This indicates that frenatin peptides can influence bacterial cellular machinery beyond direct membrane interaction.

Cell-based assays can be used to understand gene, protein, or whole cellular functions and their regulatory mechanisms . Techniques like calcium mobilization and cAMP accumulation assays are used to measure functional responses in cell lines expressing specific targets like G protein-coupled receptors (GPCRs) . Multiplex assay formats allow for the parallel measurement of multiple receptors and pathways, providing a comprehensive view of compound effects on cellular signaling .

High-Throughput Screening Methodologies for this compound Activity [22, 26, 29]

Preclinical In Vivo Pharmacokinetics (PK) of this compound in Non-Human Models

Preclinical in vivo pharmacokinetic studies in non-human models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. This information is critical for predicting behavior in biological systems. Preclinical pharmacokinetic disposition has been mentioned in the context of frog skin host-defense peptides like frenatin .

General preclinical studies evaluate the benefit and safety profile of compounds in animals, which implicitly involves understanding their absorption and systemic exposure jaguargenetherapy.com.

Distribution studies examine how a compound is transported to and partitioned within different tissues and organs after entering the systemic circulation. Tissue distribution is influenced by factors such as blood flow, tissue binding, regional pH, and membrane permeability libretexts.org. Some drugs can accumulate within cells by binding to proteins, phospholipids, or nucleic acids .

Excretion Pathways and Metabolite Profiling

Studies investigating the excretion pathways of this compound in preclinical models have provided insights into how the compound and its potential metabolites are eliminated from the body. While specific data for this compound's excretion and metabolism in animal models are not detailed in the provided search results, preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies typically involve administering the compound to animal species and analyzing biological samples (urine, feces, bile, plasma, tissues) over time to identify and quantify the parent compound and its metabolites mdpi.com. Radioactive labeling of the compound is often employed to facilitate the tracking of the administered dose and its transformation products .

Metabolite profiling aims to identify the chemical structures of the substances produced when the body processes this compound. This is crucial for understanding potential active or toxic metabolites and the enzymes involved in their formation, such as cytochrome P450 enzymes, glucuronosyltransferases, and sulfotransferases taylorfrancis.com. Excretion studies determine the primary routes of elimination, typically renal (urine) or hepatic (bile leading to fecal excretion) mdpi.com.

Based on general preclinical ADME principles and the types of studies conducted for other compounds, the excretion of this compound would likely be assessed by measuring the recovery of the administered dose in urine and feces over a defined period in various species. Metabolite profiling would involve chromatographic and mass spectrometric techniques to identify metabolites in these excretory matrices and potentially in plasma and tissues .

Preclinical In Vivo Pharmacodynamics (PD) of this compound in Non-Human Models

Pharmacodynamics studies in non-human models explore the biochemical and physiological effects of this compound and its mechanism of action. This includes assessing how the compound interacts with its intended target and the resulting downstream biological changes.

Target Engagement Studies in Animal Models

Target engagement studies are designed to confirm that this compound interacts with its hypothesized molecular target within a living system pelagobio.com. These studies are crucial for validating the mechanism of action observed in in vitro experiments ppd.com. In animal models, target engagement can be assessed through various methods, including biochemical assays on tissue samples, imaging techniques, or by measuring functional readouts directly linked to target activity pelagobio.com.

For a compound like this compound, which has been identified as a neuronal nitric oxide synthase (nNOS) inhibitor , target engagement studies in animal models would likely involve measuring the binding of this compound to nNOS in relevant tissues (e.g., brain tissue) or assessing the inhibition of nNOS activity ex vivo after in vivo administration . Techniques such as cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be employed to directly measure compound-target binding in tissues or cell lysates from treated animals pelagobio.com.

Biomarker Modulation and Pathway Activity Assessment

Biomarkers are measurable indicators of a biological state or condition, and their modulation by a drug candidate can provide evidence of pharmacological activity and pathway engagement mdpi.com. Studies assessing biomarker modulation by this compound in animal models would investigate changes in the levels or activity of proteins, enzymes, or other molecules that are part of the biological pathway influenced by nNOS inhibition .

Given this compound's activity as an nNOS inhibitor , relevant biomarkers could include levels of nitric oxide (NO) or downstream effectors of NO signaling in target tissues . Changes in the expression or phosphorylation status of proteins involved in pathways regulated by nNOS could also serve as biomarkers . Assessing the activity of these pathways provides further evidence of this compound's biological effects in vivo .

Correlation of Pharmacokinetics and Pharmacodynamics in Preclinical Systems

Understanding the relationship between the concentration of this compound in the body (pharmacokinetics, PK) and its pharmacological effects (pharmacodynamics, PD) is essential for predicting effective dosing strategies and understanding the time course of the drug's action catapult.org.uk. PK/PD correlation studies in preclinical systems integrate data from PK studies (absorption, distribution, metabolism, excretion) and PD studies (target engagement, biomarker modulation) diva-portal.org.

These studies often involve administering different doses of this compound to animal models and measuring both the drug concentration in biological fluids (like plasma) or tissues over time and the corresponding pharmacodynamic response catapult.org.uk. By correlating exposure metrics (e.g., peak concentration, area under the concentration-time curve, time above a certain concentration) with the magnitude and duration of the PD effect, researchers can establish quantitative relationships catapult.org.ukdiva-portal.org. This helps to determine the exposure levels required for a desired level of target engagement or biomarker modulation catapult.org.uk.

Data from PK/PD studies can be used to develop mathematical models that describe the relationship between dose, exposure, and response . These models are valuable for simulating different dosing regimens and predicting the likely pharmacodynamic outcome diva-portal.org. For this compound, PK/PD studies would aim to link plasma or tissue concentrations of the compound to the degree of nNOS inhibition or the modulation of downstream biomarkers, providing a basis for translating findings to potential clinical scenarios catapult.org.uk.

Preclinical Efficacy Studies in Non-Human Disease Models

Preclinical efficacy studies evaluate the ability of this compound to produce a beneficial effect in animal models that mimic specific human diseases. These studies are crucial for assessing the therapeutic potential of the compound.

Establishment and Validation of Relevant Animal Models (e.g., Rodent, Zebrafish, Invertebrate Models)

The selection and validation of appropriate animal models are critical for preclinical efficacy studies ppd.com. The chosen models should ideally recapitulate key aspects of the human disease being targeted, including relevant pathophysiology and endpoints ppd.com. Various animal species are used, depending on the disease and the research question .

Rodent models, such as mice and rats, are commonly used due to their genetic tractability, availability, and relatively low cost . Specific genetically modified rodent models or models induced by pharmacological or surgical interventions are often employed to mimic human disease conditions curefa.org. Zebrafish models offer advantages for high-throughput screening and in vivo studies of development and disease processes . Invertebrate models, such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode), provide simpler systems for studying fundamental biological processes and disease mechanisms nih.gov.

For this compound, depending on the specific therapeutic indication being explored based on its nNOS inhibitory activity, relevant animal models would need to be established or validated . This could involve models of neurological disorders where nNOS plays a role, or other conditions potentially influenced by NO signaling . Validation involves demonstrating that the model exhibits characteristics relevant to the human disease and that the chosen endpoints are appropriate for assessing therapeutic efficacy ppd.com.

For example, if this compound were being investigated for a neurological application, researchers might utilize rodent models of neurodegenerative diseases or injury where nNOS activity is implicated . Validation would involve confirming the presence of relevant pathological markers and behavioral deficits in the model curefa.org. The table below illustrates examples of animal models commonly used in preclinical research, though specific models for this compound would depend on its intended use.

Model TypeExamples of SpeciesTypical Applications in Preclinical ResearchRelevance to this compound (Hypothetical)
Rodent ModelsMice, RatsOncology, Neuroscience, Metabolic Diseases, Cardiovascular DiseasesPotential for studying neurological or cardiovascular effects of nNOS inhibition.
Zebrafish ModelsDanio rerioDevelopmental Biology, Toxicology, Disease Modeling (e.g., neurodevelopmental)Potential for high-throughput screening or studying developmental impacts.
Invertebrate ModelsDrosophila melanogaster, C. elegansGenetics, Neurobiology, Aging, Fundamental Biological ProcessesPotential for studying basic mechanisms related to neuronal function. nih.gov

Preclinical efficacy studies with this compound in these validated models would involve administering the compound and assessing its ability to ameliorate disease symptoms, improve functional outcomes, or modulate disease-specific biomarkers compared to control groups ppd.com. Detailed research findings from such studies, including quantitative data on efficacy endpoints, would be critical for determining the potential of this compound as a therapeutic agent ppd.com.

Experimental Design for In Vivo Efficacy Assessment

Detailed experimental designs specifically pertaining to the in vivo efficacy assessment of this compound were not extensively described within the scope of the consulted literature. However, the general approach for evaluating the in vivo efficacy of antimicrobial compounds, including antimicrobial peptides (AMPs) like this compound, typically involves studies conducted in appropriate animal models . These models are designed to mimic human infections and allow for the assessment of a compound's ability to reduce microbial load, improve survival rates, or mitigate disease symptoms when administered in vivo. The identification of AMPs potentially useful for treating infections is often based on demonstrated in vitro antimicrobial activity against specific microbial targets .

Due to the limited availability of specific reported experimental designs for this compound in vivo efficacy studies in the search results, a detailed description of such protocols, including specific animal models, treatment regimens, and outcome measures used for this particular compound, cannot be provided here.

Evaluation of Biological Activity in Preclinical Disease Systemsmdpi.com

This compound is recognized as an antimicrobial peptide isolated from the skin of the giant tree frog Litoria infrafrenata. It has been reported to possess wide-spectrum antimicrobial properties. This inherent antimicrobial activity suggests its potential relevance in preclinical disease systems involving bacterial or other microbial infections.

Amphibian antimicrobial peptides, in general, are considered to have potential therapeutic applications, particularly in combating microbial infections. Research in this area explores their direct antimicrobial effects and their potential to modulate the host's innate immune response. However, the preclinical development of AMPs can face challenges such as cytotoxicity, poor biostability, and limitations in delivery to the target site.

Metabolism and Biotransformation of Frenatin 3 Xenobiotic Metabolism

Enzymatic Systems Involved in Frenatin 3 Metabolism

Xenobiotic metabolism involves a complex interplay of enzymatic systems primarily located in the liver, although enzymes are also present in extrahepatic tissues such as the intestine, kidney, lung, and skin. nih.gov These enzymatic reactions are broadly categorized into three phases: Phase I, Phase II, and Phase III. wikipedia.org

Phase I Biotransformation Pathways (e.g., Oxidation, Reduction, Hydrolysis)

Phase I reactions introduce or expose polar functional groups on the xenobiotic molecule, making it more amenable to subsequent conjugation in Phase II. drughunter.com The primary enzymatic system involved in Phase I metabolism is the cytochrome P450 (CYP) superfamily of monooxygenases. msdmanuals.comnih.gov However, other enzymes such as flavin-containing monooxygenases (FMOs), alcohol dehydrogenases (ADH), aldehyde oxidases (AO), xanthine (B1682287) oxidases (XO), and monoamine oxidases (MAO) also contribute to Phase I transformations. drughunter.com

Common Phase I reactions include oxidation, reduction, and hydrolysis. drughunter.com

Oxidation: This is the most common Phase I reaction and often involves the addition of an oxygen atom or the removal of hydrogen. CYP enzymes catalyze many oxidation reactions, including aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, O-dealkylation, and S-oxidation. nih.gov Given the amino acid sequence of this compound (Gly-Leu-Met-Ser-Val-Leu-Gly-His-Ala-Val-Gly-Asn-Val-Leu-Gly-Gly-Leu-Phe-Lys-Ser-(OH)), potential sites for oxidation could include the methionine residue (sulfoxidation), aliphatic carbons on leucine, valine, alanine (B10760859), and phenylalanine residues, and potentially the histidine imidazole (B134444) ring.

Reduction: Reduction reactions involve the gain of electrons by the xenobiotic. Enzymes like reductases can be involved in the reduction of nitro, azo, and carbonyl groups. The structure of this compound does not immediately suggest obvious sites for reduction, but potential exists depending on the specific chemical environment and any potential modifications.

Hydrolysis: Hydrolysis involves the cleavage of a bond by the addition of water. Esterases, amidases, and peptidases are the primary enzymes catalyzing hydrolysis. drughunter.com As this compound is a peptide, hydrolysis by peptidases is a highly probable metabolic pathway, breaking down the peptide chain into smaller peptide fragments and individual amino acids. This is a significant route for peptide metabolism and may occur in various tissues, including the gastrointestinal tract, liver, and plasma.

While general Phase I enzymes like CYPs are crucial for many small molecules, the peptidic nature of this compound suggests that peptidases would play a prominent role in its initial biotransformation.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Phase II reactions involve the covalent attachment of an endogenous, polar molecule (such as glucuronic acid, sulfate, glutathione, amino acids, or acetate) to the xenobiotic or its Phase I metabolite. nih.gov These conjugation reactions, catalyzed by transferase enzymes, significantly increase the hydrophilicity and molecular weight of the compound, promoting its excretion. nih.gov

Key Phase II reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is one of the most common conjugation pathways. It involves the transfer of glucuronic acid to functional groups such as hydroxyl, carboxyl, amine, and thiol groups. In this compound, the hydroxyl groups of serine residues and the carboxyl group at the C-terminus could potentially undergo glucuronidation.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group, typically to hydroxyl or amine groups. Similar to glucuronidation, the serine hydroxyls could be substrates for sulfation.

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this reaction involves the conjugation of glutathione to electrophilic centers on the xenobiotic. While the intact this compound peptide might not have readily apparent electrophilic sites, reactive metabolites formed during Phase I oxidation could potentially be conjugated with glutathione.

Acetylation: Catalyzed by N-acetyltransferases (NATs), this reaction involves the transfer of an acetyl group, typically to amine groups. The N-terminus and the epsilon-amine group of the lysine (B10760008) residue in this compound are potential sites for acetylation.

Amino Acid Conjugation: This involves the conjugation of an amino acid (such as glycine, taurine, or glutamic acid) to a carboxyl group on the xenobiotic. nih.gov The C-terminal carboxyl group of this compound could potentially undergo amino acid conjugation.

The specific Phase II pathways involved in this compound metabolism would depend on the functional groups available on the parent peptide or its Phase I metabolites.

Phase III Transport and Efflux Systems

Phase III involves the transport of the parent compound and its metabolites into and out of cells, particularly for excretion. wikipedia.orgnih.gov Membrane transporters belonging to superfamilies such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters play a critical role in this phase. nih.govtandfonline.com ABC transporters, such as the multidrug resistance protein (MRP) family, are often involved in the ATP-dependent efflux of conjugated metabolites out of cells, including hepatocytes for biliary excretion or kidney cells for urinary excretion. wikipedia.orgtandfonline.com SLC transporters facilitate the uptake of compounds into cells. nih.govtandfonline.com The increased polarity and often negative charge of Phase II conjugates make them substrates for these transport systems, facilitating their elimination from the body.

Identification and Characterization of this compound Metabolites

Identifying and characterizing metabolites is a critical aspect of understanding a compound's biotransformation. This process typically involves incubating the compound with biological matrices (such as liver microsomes, hepatocytes, or S9 fractions) or collecting biological samples (plasma, urine, bile, feces) from in vivo studies. Analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS), are the primary tools used to detect, separate, and identify metabolites. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements that aid in determining the elemental composition of metabolites. Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural elucidation, especially for isolating and characterizing metabolites in larger quantities.

Metabolite identification involves comparing the chromatographic and mass spectral data of samples containing the compound with those from control samples to detect new peaks corresponding to metabolites. Fragmentation patterns obtained from MS/MS experiments provide structural information about the metabolites, allowing for the proposal of metabolic pathways.

Given that this compound is a peptide, metabolite identification studies would likely focus on identifying truncated peptides resulting from peptidase activity, as well as modified peptides or amino acids resulting from Phase I and Phase II reactions.

In Vitro and In Vivo Metabolic Stability Assessment in Preclinical Systems

Metabolic stability is a key parameter evaluated during preclinical drug development to understand how quickly a compound is likely to be metabolized in vivo. mdpi.com This is typically assessed using in vitro systems, such as liver microsomes, hepatocytes, or recombinant enzymes, from relevant preclinical species and humans. mdpi.comcreative-biolabs.com

In Vitro Metabolic Stability: In these assays, the compound is incubated with the chosen biological matrix, and its disappearance over time is monitored, usually by LC-MS/MS. creative-biolabs.com The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). creative-biolabs.com Liver microsomes are commonly used to assess CYP-mediated Phase I metabolism, while hepatocytes provide a more complete system, including both Phase I and Phase II enzymes, as well as transporters. creative-biolabs.comadmescope.com Recombinant enzymes can be used to identify the specific enzymes responsible for the metabolism of the compound. creative-biolabs.com

In Vivo Metabolic Stability: In vivo metabolic stability is assessed in preclinical animal studies (e.g., in rodents, dogs, or non-human primates) by measuring the concentration of the parent compound in biological fluids (plasma, blood) over time after administration. mdpi.com Pharmacokinetic parameters such as clearance and half-life are determined, providing insight into the compound's stability and elimination in vivo. mdpi.com Cross-species comparisons of in vitro and in vivo metabolic stability are important for predicting human pharmacokinetics and identifying potential species-specific metabolic pathways. mdpi.com

For this compound, in vitro metabolic stability studies using relevant enzyme systems (including peptidases) and in vivo studies in preclinical species would be necessary to understand its metabolic profile and predict its behavior in humans. The inherent susceptibility of peptides to enzymatic degradation by peptidases would likely be a major determinant of its metabolic stability.

Analytical Methodologies for Frenatin 3 Research

Spectroscopic Methods for Characterization and Quantification

Spectroscopic methods provide complementary information to chromatography, offering insights into the structure and properties of Frenatin 3.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides, NMR can provide detailed information about their conformation, folding, and interactions with other molecules.

NMR spectroscopy has been specifically used to investigate the solution structure of this compound . Studies using NMR have revealed that in certain environments, this compound can form an amphipathic alpha-helix in its N-terminal region . This structural information is crucial for understanding the peptide's biological activity, such as its interaction with proteins like Ca2+ calmodulin . Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, are commonly employed to assign resonances and obtain structural constraints .

Illustrative NMR Data Parameters:

Spectrometer Frequency: High field (e.g., 600 MHz or higher).

Solvent: Aqueous or organic solvents, sometimes with additives to mimic biological environments.

Data Output: 1D and 2D NMR spectra showing chemical shifts, coupling constants, and NOE cross-peaks, which are used to determine dihedral angles and inter-proton distances for 3D structure calculation.

Mass Spectrometry (MS), beyond its hyphenation with LC in LC-MS/MS, is widely used as a standalone technique for the analysis of peptides. MS provides precise information about the molecular weight of a peptide and can be used to confirm its identity and purity.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a common MS technique used for analyzing peptides. In MALDI-TOF MS, the peptide is mixed with a matrix material, and the mixture is irradiated with a laser. This process desorbs and ionizes the peptide molecules, and their m/z ratios are measured by a time-of-flight analyzer mdpi.com. MALDI-TOF MS is particularly useful for quickly determining the molecular mass of peptides and verifying the success of peptide synthesis or purification steps mdpi.com. It has been used to identify processed frenatins by their molecular mass . MS can also be used in conjunction with techniques like Edman sequencing to confirm peptide sequences mdpi.com.

Illustrative MS Data Parameters (MALDI-TOF MS):

Ionization Mode: Positive ion mode.

Mass Analyzer: Time-of-Flight (TOF).

Data Output: Mass spectrum showing the relative abundance of ions versus their m/z ratio, with a prominent peak corresponding to the protonated molecular ion ([M+H]+).

These analytical methodologies, often used in combination, are essential for the comprehensive study of this compound, enabling researchers to isolate, characterize, and understand the structural basis of its biological activity.

Based on the available information from the search results, specific details regarding the analytical methodologies for a chemical compound named "this compound," including its application in UV-Vis Spectroscopy, Titrimetry, Gravimetry, Electroanalytical Methods, and Bioanalytical Method Development and Validation in biological matrices, are not readily found. Furthermore, a corresponding PubChem CID for "this compound" could not be identified.

Therefore, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" and its analytical methodologies as requested, due to the lack of specific research findings and data in the search results.

Without specific scientific literature or database entries pertaining to "this compound," providing thorough, informative, and scientifically accurate content for the outlined sections is not feasible while adhering to the strict instruction to focus solely on this compound and include detailed research findings and data tables.

Computational and Theoretical Studies of Frenatin 3

Molecular Modeling and Simulation of Frenatin 3 and its Interactions

Molecular modeling and simulation techniques are valuable tools for exploring the three-dimensional structure and dynamic behavior of this compound. These methods can provide insights into how the peptide folds, its conformational flexibility, and how it might interact with other molecules, such as its target protein, Ca2+ calmodulin.

Molecular Docking Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as Ca2+ calmodulin). mdpi.com While the primary target of this compound, Ca2+ calmodulin, is known , molecular docking could potentially be used in reverse screening approaches to identify novel molecular targets for this compound based on its structural complementarity to a database of proteins. mdpi.com This could help to understand potential off-target interactions or identify alternative indications, although this has not been specifically reported for this compound in the provided search results. Molecular docking requires structural inputs for both the ligand and the target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to simulate the physical movements of atoms and molecules over time. mdpi.com For this compound, restrained molecular dynamics calculations have been used in conjunction with NMR spectroscopy to investigate its solution structure. These simulations revealed that in trifluoroethanol/water mixtures, this compound forms an amphipathic alpha-helix in its N-terminal region (residues 1-14), while the C-terminal portion (eight residues) is more flexible and less structured. In water, some alpha-helical character is also observed in the N-terminal region. MD simulations can replicate protein behavior in its environment, allowing the study of conformational changes and protein fluctuations over time. mdpi.com Analysis of MD trajectories can provide detailed information about structural flexibility and atomic displacement. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses are computational methods that seek to establish a mathematical relationship between the structural properties of molecules and their biological activities or physicochemical properties. meilerlab.orgmedcraveonline.com These methods are traditionally ligand-based, relying on experimental data from a series of molecules to build predictive models. meilerlab.org

Development of Predictive Models

Developing predictive QSAR/QSPR models involves identifying molecular descriptors that represent the structural features of a set of compounds and correlating these descriptors with their measured activities or properties using statistical methods or machine learning algorithms. medcraveonline.com For this compound analogs, QSAR analysis could be used to build models that predict their inhibitory activity against nNOS or their binding affinity to Ca2+ calmodulin based on their structural variations. While the search results mention QSAR studies on nitric oxide synthase inhibitors, a specific QSAR study focused solely on this compound and its analogs was not found among the top results. However, the principles of QSAR modeling, including descriptor selection and model validation, are well-established and could be applied to a series of this compound analogs if experimental data were available. medcraveonline.com

Applications in Compound Optimization

QSAR models can be applied to predict the activity or properties of new or untested compounds. medcraveonline.com This predictive capability is valuable in compound optimization, allowing researchers to prioritize the synthesis and testing of molecules predicted to have desirable characteristics. By understanding how structural changes influence activity through QSAR models, researchers can rationally design and optimize this compound analogs with potentially improved potency, selectivity, or other relevant properties. scielo.br Inverse QSAR, which aims to identify descriptor values corresponding to high activity to guide the design of new structures, is another related approach that could be relevant for optimizing this compound-like molecules. amazonaws.com

Theoretical Insights into Reaction Mechanisms and Stability

Theoretical studies, often employing ab initio calculations and molecular dynamics simulations, have provided insights into the behavior and stability of peptides, including aspects relevant to this compound.

One study involving a diphosphorylated form of this compound examined the cyclisation of phosphate (B84403) groups using collision-induced dissociation (CID) tandem mass spectrometry. Ab initio calculations at the HF/6-31+G(d)//AM1 level of theory were applied to a model triphosphoSer-containing peptide to understand the cyclisation mechanism of phosphate groups. These calculations suggested a stepwise cascade mechanism for cyclisation, which was found to be energetically favorable with a calculated Gibbs free energy change (ΔG) of -245 kJ mol⁻¹ and a maximum barrier of +123 kJ mol⁻¹. While these specific calculations were performed on a model peptide, they provide theoretical insights into potential reaction mechanisms involving phosphorylated residues, which could be relevant to modified forms of this compound.

The stability of peptides is another area where theoretical studies contribute. Factors influencing peptide stability, such as the presence of protecting groups, have been investigated theoretically. For this compound, its solution structure has been determined using NMR spectroscopy in different environments, including water and membrane-mimicking solvents, revealing conformational flexibility. Theoretical approaches, such as molecular dynamics simulations, are commonly used to assess the stability of peptide conformations in various environments, including physiological conditions and in the presence of membranes. mdpi.com These simulations can predict how a peptide interacts with lipid bilayers and its propensity for transmembrane insertion, which are crucial aspects of the peptide's function and stability in a biological context. mdpi.com

Data related to the theoretical calculation mentioned in the search results:

Calculation TypeLevel of TheorySystem StudiedReactionΔG (kJ mol⁻¹)Maximum Barrier (kJ mol⁻¹)
Ab initioHF/6-31+G(d)//AM1Model triphosphoSer peptidePhosphate cyclisation-245+123

This table summarizes the findings from the ab initio calculation on a model peptide, illustrating the type of theoretical analysis used to understand reaction mechanisms relevant to phosphorylated peptides.

Future Directions and Unaddressed Research Gaps for Frenatin 3

Emerging Methodologies for Frenatin 3 Characterization

While NMR spectroscopy provided initial structural information for this compound, emerging methodologies can offer more detailed insights into its conformation, dynamics, and interactions. Advanced biophysical methods, such as single-molecule analysis, could allow for the study of individual this compound molecules and their behavior in different environments, including membrane-mimicking systems . Techniques like cryo-electron microscopy or atomic force microscopy could provide high-resolution structural information, particularly regarding its interaction with calmodulin or other potential targets . Further application of advanced mass spectrometry techniques, such as those used for identifying and characterizing peptides from biological sources, could help confirm post-translational modifications and identify potential binding partners . High-throughput biochemical assays could enable rapid analysis of various biochemical properties and interactions of this compound . The application of Raman spectroscopy could provide insights into the vibrational modes and structural composition of the peptide .

Data Table 1: Potential Emerging Characterization Techniques for this compound

TechniqueInformation ProvidedRelevance to this compound
Single-molecule analysisBehavior and dynamics of individual moleculesUnderstanding peptide flexibility and interaction dynamics at the single-molecule level.
Cryo-electron microscopyHigh-resolution 3D structureVisualizing the complex of this compound with calmodulin or other binding partners.
Atomic force microscopySurface topography and interactionsStudying peptide aggregation or interaction with surfaces/membranes.
Advanced Mass SpectrometryPost-translational modifications, binding partnersComprehensive characterization of the peptide and identification of interacting molecules.
High-throughput biochemical assaysRapid analysis of biochemical properties and interactionsEfficient screening of this compound activity under various conditions and with different targets.
Raman spectroscopyVibrational modes, structural compositionGaining detailed insights into the peptide's molecular structure and conformation.

Potential for Advanced Preclinical Model Development for this compound Studies

Traditional preclinical models, such as 2D cell cultures and small animal models, have limitations in accurately predicting human responses due to biological disparities pharmafeatures.com. For studying this compound's effects on nNOS and potential therapeutic applications, more sophisticated and representative systems are needed pharmafeatures.com. Advanced 3D in vitro models, including organoids and tissue-specific models derived from patient cells, could better recapitulate the complex environment where nNOS is active, such as neuronal tissues pharmafeatures.comtechnologynetworks.com. Organ-on-a-chip systems offer another avenue to create vascularized tissue structures and study the peptide's effects in a more physiologically relevant context pharmafeatures.com. These models could provide new insights into human disease mechanisms related to nNOS activity and improve the predictive accuracy of preclinical studies pharmafeatures.comtechnologynetworks.com. While animal models remain important, developing more specific and predictive animal models that closely mimic human conditions related to nNOS dysfunction, potentially utilizing genetic modifications, could help bridge the gap between preclinical and clinical outcomes pharmafeatures.com.

Data Table 2: Advanced Preclinical Models for this compound Research

Model TypeDescriptionPotential Application for this compoundResearch Gap Addressed
3D In Vitro Models (Organoids)Self-assembling 3D cell cultures mimicking organ structure and function.Studying this compound activity and efficacy in a more physiologically relevant neuronal environment.Lack of complex tissue representation in 2D models.
Organ-on-a-Chip SystemsMicrofluidic devices simulating organ-level functions and interactions.Assessing this compound effects in a dynamic, multi-tissue context, including potential systemic impacts.Limited ability of static models to capture dynamic biological processes.
Advanced Animal ModelsGenetically modified or specialized animal models mimicking human diseases.Evaluating this compound efficacy and safety in a whole-organism context with improved human relevance.Biological differences between traditional animal models and humans.
Patient-Derived ModelsModels derived from human patient cells or tissues.Studying this compound effects on nNOS in the context of human genetic and physiological variability.Inter-individual variability in drug response.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of this compound

To fully understand how this compound exerts its inhibitory effect on nNOS and its broader impact on cellular pathways, integrating multi-omics data is crucial . Combining genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound can provide a holistic view of the molecular changes induced by the peptide metabolon.com. Transcriptomics could reveal changes in gene expression related to nNOS signaling or other affected pathways. Proteomics could identify altered protein levels and post-translational modifications, including those of nNOS and calmodulin . Metabolomics could highlight changes in metabolic profiles resulting from nNOS inhibition or other off-target effects . Integrating these diverse datasets through advanced bioinformatics approaches can help identify causal mechanisms, potential off-targets, and biomarkers of this compound activity metabolon.com. This multi-omics approach moves beyond the "one-target, one-drug" paradigm and is essential for deciphering the complex interactions of bioactive compounds researchgate.net.

Data Table 3: Multi-Omics Approaches for this compound Mechanistic Studies

Omics LayerInformation ProvidedContribution to Understanding this compound Mechanism
GenomicsGenetic variations and their potential influence.Identifying genetic factors that might influence sensitivity or response to this compound.
TranscriptomicsGene expression levels.Revealing changes in the expression of nNOS and other genes in response to this compound treatment.
ProteomicsProtein abundance and modifications.Quantifying levels of nNOS, calmodulin, and other interacting proteins, and identifying post-translational changes.
MetabolomicsMetabolic profiles and small molecule changes.Understanding the downstream metabolic consequences of nNOS inhibition by this compound.
Multi-Omics IntegrationHolistic view of biological system responses.Identifying key pathways, networks, and biomarkers affected by this compound for a comprehensive mechanistic understanding. metabolon.comresearchgate.net

Novel Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis of this compound Analogs

As a peptide, the production of this compound likely relies on peptide synthesis methods. For scalable production and potential therapeutic development, novel synthetic strategies are needed osti.govicmol.es. Advances in solid-phase peptide synthesis and potentially flow chemistry approaches could enable more efficient and large-scale production osti.gov. To explore the structure-activity relationship and potentially develop analogs with improved potency, selectivity, or stability, diversity-oriented synthesis (DOS) strategies are essential longdom.orgscispace.comlongdom.org. DOS aims to generate collections of structurally diverse molecules from common starting materials, allowing for the exploration of a wide range of chemical space longdom.orgscispace.comlongdom.org. Applying DOS to the synthesis of this compound analogs could involve introducing variations in the amino acid sequence, incorporating non-natural amino acids, or modifying the peptide backbone . This would facilitate the discovery of new molecules with potentially enhanced inhibitory activity against nNOS or altered binding properties to calmodulin . Automated synthesis platforms could further accelerate the generation and screening of these analog libraries pubpub.orgnso-journal.org.

Data Table 4: Synthetic Strategies for this compound and Analogs

StrategyDescriptionApplication to this compoundResearch Gap Addressed
Solid-Phase Peptide Synthesis (Advanced)Improved methods for synthesizing peptides on a solid support.More efficient and potentially higher-yield synthesis of this compound.Limitations in current peptide synthesis scalability.
Flow ChemistryPerforming chemical reactions in a continuous flow through channels or pipes.Scalable and controlled production of this compound. osti.govChallenges in scaling up batch synthesis for large-scale production. osti.gov
Diversity-Oriented Synthesis (DOS)Strategy to generate collections of structurally diverse molecules.Creation of this compound analog libraries with variations in structure for activity screening.Limited exploration of chemical space around the this compound scaffold. longdom.orgscispace.comlongdom.org
Automated Synthesis PlatformsRobotic systems for performing and analyzing chemical reactions.High-throughput synthesis and screening of this compound analogs. pubpub.orgnso-journal.orgTime-consuming and labor-intensive manual synthesis of multiple analogs. pubpub.orgnso-journal.org

Q & A

Q. How is Frenatin 3 identified and characterized in amphibian skin secretions?

this compound is typically identified using a combination of molecular cloning and mass spectrometry. Molecular cloning isolates the peptide-encoding cDNA from skin secretion libraries, while mass spectrometry (e.g., MALDI-TOF) confirms its molecular weight and post-translational modifications. Structural validation involves comparing observed mass-to-charge ratios with theoretical values derived from cDNA sequences. For example, related Frenatin peptides (e.g., Frenatin 4.1) were characterized using these methods, revealing variations in helicity (43.87–61.87%) and net charge (+2 to +5) depending on amino acid substitutions .

Q. What structural features distinguish this compound from other frenatin peptides?

Key structural parameters include helicity, net charge, and hydrophobicity, which influence bioactivity. For instance, Frenatin 4.2a exhibits 61.87% helicity and a +5 charge due to cationic residues like lysine and arginine, enhancing membrane interaction. Comparative analysis of homologous peptides (e.g., Frenatin 2.1S) using circular dichroism or NMR can identify conserved motifs (e.g., amphipathic α-helices) critical for immunomodulatory function .

Q. What is the functional role of this compound in innate immunity?

this compound likely modulates immune responses by interacting with immune cell receptors. For example, Frenatin 2.1S activates NK cells (↑CD69/CD107a expression), T cells (↑CXCR3/IL-17), and macrophages (↑MHC II/CD86). Experimental validation involves in vitro assays with isolated immune cells, flow cytometry to track activation markers, and cytokine profiling to quantify inflammatory responses .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s immunomodulatory mechanisms while ensuring reproducibility?

  • Experimental Design : Use dose-response assays (e.g., 0.1–10 µM this compound) on primary immune cells (NK cells, macrophages) to quantify activation markers (CD69, TNF-α) via flow cytometry. Include controls (e.g., LPS for macrophages) and triplicate replicates.
  • Reproducibility : Adhere to standardized peptide preparation protocols (e.g., solid-phase synthesis, HPLC purification >95% purity) and report detailed methods (solvents, storage conditions) per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can contradictory bioactivity data for this compound (e.g., variable potency across studies) be resolved?

Contradictions may arise from peptide aggregation, solvent effects, or cell line variability. Address this by:

  • Conducting stability assays (e.g., circular dichroism under physiological conditions).
  • Validating bioactivity across multiple cell types (e.g., human vs. murine macrophages).
  • Reporting raw data (e.g., EC50 values, statistical significance thresholds) in supplementary materials to enable meta-analysis .

Q. What computational methods predict this compound’s structure-activity relationships (SAR) for rational drug design?

Molecular dynamics simulations (e.g., GROMACS) model peptide-membrane interactions, correlating helicity/hydrophobicity with antimicrobial potency. Quantitative SAR (QSAR) tools like MOE or Schrödinger analyze charge distribution and solvent-accessible surface area to prioritize analogs for synthesis. For example, Frenatin 4.1’s lower helicity (43.87%) vs. Frenatin 4.2a (61.87%) could guide residue substitution strategies .

Methodological Resources

  • Structural Analysis : Circular dichroism, NMR, and mass spectrometry .
  • Functional Assays : Flow cytometry, cytokine ELISA, and microbial killing assays .
  • Data Reporting : Follow Reviews in Analytical Chemistry standards for statistical validation and supplementary data submission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.